2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.: 720707-40-4
VCID: VC5273993
InChI: InChI=1S/C11H10O3/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,13,14)
SMILES: C1CC2=C(C1)C=C(C=C2)C(=O)C(=O)O
Molecular Formula: C11H10O3
Molecular Weight: 190.198

2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid

CAS No.: 720707-40-4

Cat. No.: VC5273993

Molecular Formula: C11H10O3

Molecular Weight: 190.198

* For research use only. Not for human or veterinary use.

2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid - 720707-40-4

Specification

CAS No. 720707-40-4
Molecular Formula C11H10O3
Molecular Weight 190.198
IUPAC Name 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid
Standard InChI InChI=1S/C11H10O3/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,13,14)
Standard InChI Key UYXWKABXDGYZSR-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)C(=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoacetic acid belongs to the class of α-keto acids, characterized by a carbonyl group adjacent to a carboxylic acid moiety. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.19 g/mol . The indene core consists of a bicyclic structure with a five-membered ring fused to a benzene ring, where the 5-position substituent places the oxoacetic acid group on the aromatic portion of the molecule (Figure 1).

Key structural features:

  • Indene backbone: A bicyclic system comprising one saturated (2,3-dihydro) and one aromatic ring.

  • Oxoacetic acid group: A ketone (-CO-) and carboxylic acid (-COOH) linked to the indene’s 5-position.

The substitution pattern significantly influences electronic properties, as the electron-withdrawing carboxylic acid and ketone groups decrease electron density at the aromatic ring, altering reactivity in electrophilic substitution reactions .

Synthesis and Reaction Pathways

Preparation of Oxalate Intermediates

The synthesis of α-keto acids like 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid often begins with the formation of oxalate esters. A general procedure involves reacting the corresponding alcohol with oxalyl chloride (GP1) . For example:

  • Alcohol activation: The indenol derivative is treated with oxalyl chloride in dichloromethane (DCM) at 0°C.

  • Quenching and extraction: The reaction is quenched with water, and the product is extracted using diethyl ether.

  • Purification: The crude oxalate is purified via silica gel chromatography .

This method yields oxalate esters, which are subsequently hydrolyzed to the target α-keto acid under basic conditions.

Physicochemical Properties

Spectral Data

Although direct spectral data for 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid are unavailable, analogs such as 2-(2,3-dihydro-1H-inden-2-yl)-2-oxoacetic acid provide reference benchmarks :

Spectroscopic ParameterValue
¹H NMR (CDCl₃)δ 7.24–7.19 (m, aromatic H), 3.92 (s, CH₂), 1.36 (s, tert-butyl)
¹³C NMRδ 170.5 (COOH), 137.9 (C=O), 128.5–126.0 (aromatic C)
HRMSm/z 238.0850 (C₁₃H₁₈S₂)

The carboxylic acid proton typically appears as a broad singlet near δ 12 ppm in DMSO-d₆.

Thermal Stability

α-Keto acids are generally thermally labile due to decarboxylation tendencies. Decomposition temperatures for related compounds range from 120–150°C, depending on substitution . Stabilization via hydrogen bonding or salt formation (e.g., sodium or cesium salts) is common in synthetic protocols .

Applications in Organic Synthesis

Disulfide Formation

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoacetic acid serves as a precursor for unsymmetrical disulfides, critical in peptide chemistry and polymer science. Photoredox-catalyzed reactions with tetrasulfanes yield products like (3-(tert-butylsulfinothioyl)-3-methylbutyl)benzene (82% yield) .

Pharmaceutical Intermediates

The indene scaffold is prevalent in drug discovery (e.g., nonsteroidal anti-inflammatory drugs). Functionalization at the 5-position could modulate bioavailability or target specificity, though specific studies on this derivative remain unexplored.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline oxalate formation and hydrolysis.

  • Biological Screening: Evaluating antimicrobial or anticancer activity given the indene scaffold’s pharmacological relevance.

  • Material Science: Incorporating the compound into conductive polymers or metal-organic frameworks (MOFs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator